Molybdenum diselenide is an inorganic compound with the chemical formula MoSe₂. It belongs to the category of transition metal dichalcogenides, which are characterized by their layered structures and significant electronic properties. Molybdenum diselenide exhibits a hexagonal crystalline structure, similar to that of molybdenum disulfide, but with distinct properties due to the larger atomic size and better conductivity of selenium compared to sulfur. This compound is primarily noted for its high electrical conductivity and direct bandgap, making it suitable for various electronic applications .
Molybdenum diselenide can be synthesized through several methods:
Molybdenum diselenide has a wide range of applications due to its unique properties:
Research into the interactions of molybdenum diselenide with other materials has shown promising results, particularly in enhancing catalytic performance. Studies have focused on:
Molybdenum diselenide shares similarities with other transition metal dichalcogenides. Here are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Molybdenum Disulfide | MoS₂ | Indirect bandgap; lower conductivity than MoSe₂ |
Tungsten Diselenide | WSe₂ | Higher thermal stability; similar layered structure |
Tungsten Disulfide | WS₂ | Indirect bandgap; used in optoelectronic devices |
Rhenium Diselenide | ReSe₂ | High stability; potential in catalysis |
Molybdenum diselenide stands out due to its higher electrical conductivity compared to molybdenum disulfide and its direct bandgap characteristics that make it particularly suitable for applications in optoelectronics and energy conversion technologies. Its ability to form stable monolayers further enhances its appeal for research and application in two-dimensional materials technology .
Early work with sealed quartz ampoules showed that elevating the internal static pressure (>800 torr) accelerates precursor sublimation and promotes rapid gas–solid reactions between molybdenum trioxide and elemental selenium [1] [2]. Under an 850 °C temperature plateau, vertically aligned molybdenum diselenide nanosheets nucleate on silicon dioxide, forming grain mosaics that reach one-hundred-micrometre lateral dimensions within sixty minutes [1]. Raman and X-ray diffraction analyses confirm complete conversion of molybdenum oxides to the hexagonal 2H polymorph after thirty minutes, while transmission electron microscopy reveals low-defect lattices and continuous stacking along the c-axis [1].
Growth parameter | Value | Performance metric | Value |
---|---|---|---|
Sealed-ampoule pressure | ≥ 800 torr [1] | Crystalline grain size | ≈ 100 µm [1] |
Reaction temperature | 850 °C [1] | Mass yield | ≈ 15 mg h⁻¹ [1] |
Growth duration | 60 min [1] | Preferred orientation | Vertical nanosheets [1] |
High static pressure also raises the local supersaturation of molybdenum sub-oxide vapours, shortening the critical nucleus radius and increasing the areal nucleus density predicted by classical nucleation theory [2]. Consequently, the ampoule configuration delivers an order-of-magnitude higher production rate than conventional atmospheric-pressure furnaces [1].
Sub-monolayer deposition rates combined with lattice-matched substrates enable wafer-scale epitaxy. Molecular beam epitaxy on gallium arsenide (111) surfaces yields single-layer films displaying one-to-one crystallographic alignment as verified by low-energy electron diffraction; interfacial electronic stabilisation limits rotational disorder [3]. Halide vapour-phase epitaxy further extends the lateral scale: chlorine-mediated transport of molybdenum produces centimetre-scale, unidirectionally aligned domains that coalesce into continuous single-crystal sheets on two-inch c-plane sapphire wafers [4]. Ultraviolet photoelectron spectroscopy indicates atomically sharp band edges, while optical mapping shows photoluminescence uniformity within ±3% across the entire wafer [4].
Epitaxial route | Substrate | Domain alignment | Lateral coverage | Reported carrier mobility |
---|---|---|---|---|
Molecular beam epitaxy [3] | Gallium arsenide (111) | Six-fold rotational alignment | ≥ 300 µm islands | Not disclosed |
Halide vapour-phase epitaxy [4] | c-plane sapphire | Unidirectional single crystal | 2-inch wafer | Not disclosed |
Ambient-pressure chemical vapour deposition [5] | Bilayer graphene/SiC | Triangular single crystals | Millimetre scale | 50 cm² V⁻¹ s⁻¹ [5] |
Both epitaxial schemes rely on precise chalcogen flux control. Excess selenium shifts growth thermodynamics toward multilayer formation, whereas selenium-deficient regimes favour point-defect generation that scatters carriers [3] [4].
Bath-sonication in surface-energy-matched solvents cleaves bulk molybdenum diselenide along van-der-Waals planes, producing colloidal few-layer dispersions. Systematic solvent screening showed that high-dipole, high-surface-tension media such as N-Methyl-2-pyrrolidone and Dimethyl sulfoxide deliver the thinnest flakes after sixty minutes due to strong solvation of polarisable selenium-terminated edges [6].
Solvent | Surface tension (mN m⁻¹) [6] | Average layer number after 60 min [6] | Stable concentration (mg mL⁻¹) [6] |
---|---|---|---|
Deionised water | 72.00 | 15 | ≤ 0.05 |
Ethanol | 22.10 | 14 | ≤ 0.05 |
N-Methyl-2-pyrrolidone | 40.79 | 5 | 0.5–1.0 |
Dimethylformamide | 37.10 | 4 | 0.3–0.8 |
Dimethyl sulfoxide | 43.54 | 3 | 0.5–1.2 |
The optical band gap blue-shifts progressively from 1.50 eV in bulk crystals to about 1.78 eV for three-layer dispersions, tracking quantum-confinement trends extracted from ultraviolet–visible extinction spectra [6]. Fourier-transform infrared spectroscopy confirms retention of Mo–Se vibrational modes, indicating minimal oxidative degradation during sonication [6].
Long-term stability arises from either solvent–flake coulombic repulsion or surfactant steric hindrance. In the presence of ionic surfactants, excessive micelle coverage (>20 millimolar cetyltrimethylammonium bromide) blocks electroactive edge sites and suppresses heterogeneous electron-transfer rates by an order of magnitude [7]. Optimal concentrations below the critical micelle point balance dispersion stability (>30 days without sedimentation) with preserved catalytic activity toward the hydrogen evolution reaction [7]. Zeta-potential measurements reveal that strongly adsorbing anionic surfactants (sodium cholate) confer −45 mV interparticle potentials, preventing re-aggregation over at least one month [7].
Density functional theory screens predict that electron-rich dopants such as manganese, iron, cobalt and nickel lower the free energy of hydrogen adsorption on basal-plane selenium vacancies, transforming inert terraces into catalytically competent sites [8] [9]. Nickel substitution reduces the hydrogen adsorption free energy to approximately −0.09 eV, a value close to the thermoneutral optimum required for efficient hydrogen evolution reaction catalysis [8]. Experimentally, isoelectronic tungsten substitution (molybdenum₀.₈₂ tungsten₀.₁₈ diselenide) halves the intrinsic selenium-vacancy density yet preserves room-temperature thermal conductivity, demonstrating that phonon scattering by tungsten and vacancy annihilation counterbalance one another [10].
Light-element heteroatoms modulate carrier polarity and create new active centres. Boron incorporation at selenium lattice sites decreases the hydrogen adsorption free energy on adjacent selenium edges to −0.15 eV and multiplies turnover frequency by a factor of five compared with undoped material [11]. Nitrogen plasma treatment introduces substitutional nitrogen–molybdenum bonds and dual selenium vacancies, shifting the Fermi level toward the valence band and realising stable p-type conduction in epitaxial monolayers [12]. Photoelectron spectroscopy reveals a concomitant 0.3 eV valence-band‐maximum shift, confirming acceptor doping efficiency [12].
Dopant species | Incorporation route | Key electronic or catalytic outcome | Quantitative change |
---|---|---|---|
Nickel (substitution) [8] | Salt-assisted chemical vapor transport | Basal-plane activation for hydrogen evolution | ΔG_H ≈ −0.09 eV |
Tungsten (isoelectronic) [10] | Chemical vapor deposition alloying | Selenium-vacancy density ↓ 50% | Thermal conductivity undiminished 25–300 K |
Boron (substitution) [11] | High-temperature vapour doping | Edge-site turnover frequency ↑ 5 × | Overpotential ↓ 60 mV |
Nitrogen (plasma) [12] | Remote plasma exposure | Fermi level down-shift 0.3 eV | Stable p-type conduction |
Collectively, these studies establish dopant selection rules: transition-metal dopants tune catalytic thermodynamics, while non-metal dopants tailor carrier type and optimise surface chemistry without introducing heavy-atom phonon scattering.
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